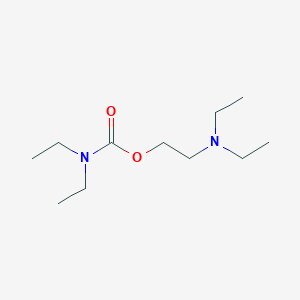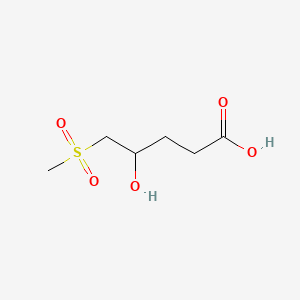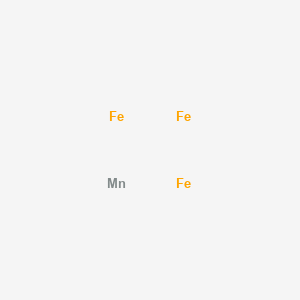
Iron;manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron and manganese are both transition metals found in the Earth’s crust. They are often found together in various minerals and have significant industrial and biological importance. Iron is the most abundant element on Earth by mass, forming much of the planet’s outer and inner core. Manganese, while less abundant, is crucial for steel production and other industrial processes. The combination of iron and manganese in compounds can lead to materials with unique properties and applications.
Synthetic Routes and Reaction Conditions:
Sol-Gel Process: One method to synthesize iron and manganese compounds is the sol-gel process. This involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Co-Precipitation Method: This method involves the simultaneous precipitation of iron and manganese from a solution.
Hydrothermal Method: This involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. It is used to synthesize various iron and manganese compounds with specific properties.
Industrial Production Methods:
Blast Furnace Reduction: Iron and manganese ores are reduced in blast furnaces or electric furnaces with carbon to yield ferromanganese, which is then used in steelmaking.
Electrolytic Manganese Production: Manganese can be produced electrolytically from manganese dioxide, which is dissolved in sulfuric acid and subjected to electrolysis.
Types of Reactions:
Oxidation and Reduction: Iron and manganese compounds undergo redox reactions, where they can either gain or lose electrons.
Substitution Reactions: These reactions involve the replacement of one atom or group of atoms in a molecule with another atom or group of atoms. Iron and manganese compounds can participate in such reactions under specific conditions.
Common Reagents and Conditions:
Hydrogen: Used as a reducing agent in the reduction of iron and manganese oxides.
Oxygen: Used in oxidation reactions to form oxides of iron and manganese.
Major Products:
Iron Oxides: Such as hematite (Fe2O3) and magnetite (Fe3O4).
Manganese Oxides: Such as manganese dioxide (MnO2) and manganese(III) oxide (Mn2O3).
Scientific Research Applications
Iron and manganese compounds have a wide range of applications in scientific research:
Biological Systems: These metals are essential for the function of many enzymes and are involved in processes such as oxygen transport and DNA synthesis.
Environmental Science: Iron and manganese oxides are used in water treatment processes to remove contaminants such as heavy metals and organic pollutants.
Mechanism of Action
The mechanism by which iron and manganese compounds exert their effects often involves their ability to participate in redox reactions. These metals can change their oxidation states, which allows them to act as electron donors or acceptors in various biochemical processes. For example, iron is crucial for the production of hemoglobin, which transports oxygen in the blood . Manganese is involved in the detoxification of superoxide radicals in biological systems .
Comparison with Similar Compounds
Cobalt: Like iron and manganese, cobalt is a transition metal with significant industrial and biological roles. It is used in the production of superalloys and as a catalyst in various chemical reactions.
Nickel: Another transition metal, nickel is used in stainless steel production and as a catalyst in hydrogenation reactions.
Uniqueness of Iron and Manganese:
Properties
CAS No. |
12182-95-5 |
|---|---|
Molecular Formula |
Fe3Mn |
Molecular Weight |
222.47 g/mol |
IUPAC Name |
iron;manganese |
InChI |
InChI=1S/3Fe.Mn |
InChI Key |
XWBNKSQRGMZSON-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Fe].[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)
![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)
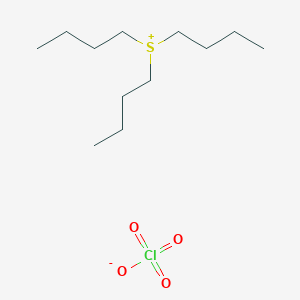
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
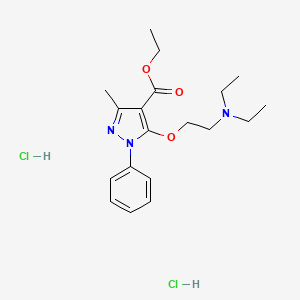
![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
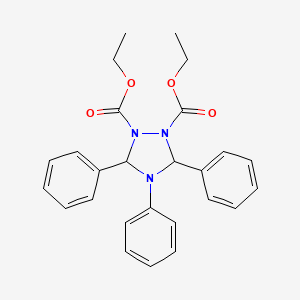
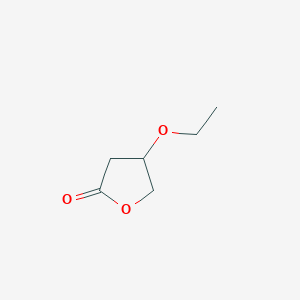
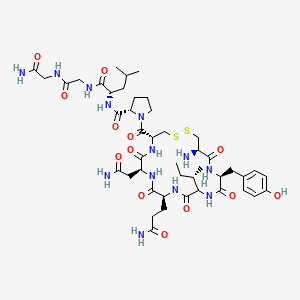

![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)
